3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine
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Description
The compound is a complex organic molecule that includes a pyridine ring, a piperidine ring, and a 4-fluorophenyl group . These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure likely includes a pyridine ring, a piperidine ring, and a 4-fluorophenyl group . The exact structure would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, the pyridine ring might undergo electrophilic substitution . The compound might also participate in reactions typical for fluorinated organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. For instance, the presence of a fluorine atom might influence the compound’s reactivity and polarity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-9-7-15(8-10-18)5-6-16-3-2-12-22(14-16)19(23)17-4-1-11-21-13-17/h1,4,7-11,13,16H,2-3,5-6,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFVXNHFBVHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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